(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol
Description
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol is a brominated benzofuran derivative characterized by a fused bicyclic structure with a hydroxylmethyl (-CH₂OH) substituent at the 1-position and a bromine atom at the 5-position. The 1,3-dihydrobenzofuran core introduces a partially saturated ring system, distinguishing it from fully aromatic benzofurans.
Synthetic routes to related brominated benzofurans often involve halogenation or demethylation steps using reagents such as BBr₃, as demonstrated in the synthesis of 5-(4-Bromo-6-hydroxybenzofuran-3-yl)benzene-1,3-diol (). The hydroxylmethyl group in the target compound enhances its polarity, influencing solubility and hydrogen-bonding capabilities, which are critical for crystallographic packing and biological interactions .
Properties
IUPAC Name |
(5-bromo-1,3-dihydro-2-benzofuran-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)5-12-9(8)4-11/h1-3,9,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPIPSMLEKMLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(O1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70772803 | |
| Record name | (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70772803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197577-35-8 | |
| Record name | (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70772803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol typically involves the bromination of 1,3-dihydro-2-benzofuran followed by a hydroxymethylation reaction. One common method includes:
Bromination: Reacting 1,3-dihydro-2-benzofuran with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Hydroxymethylation: Treating the brominated intermediate with formaldehyde and a base like sodium hydroxide to introduce the hydroxymethyl group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine and bases such as potassium carbonate.
Major Products:
Oxidation: (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)formaldehyde or (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)carboxylic acid.
Reduction: 1,3-Dihydro-2-benzofuran-1-yl)methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared below with three structurally related brominated benzofurans:
Key Observations:
Substituent Effects: The hydroxylmethyl group (-CH₂OH) enables stronger hydrogen bonding than the ketone (-COCH₃) or sulfinyl (-SOPh) groups, impacting solubility and crystal packing . The ethanol derivative (CAS: 592542-03-5) exhibits higher molecular weight (241.08 g/mol) compared to the target compound (estimated ~227.04 g/mol), influencing pharmacokinetic properties .
Pharmacological Relevance
Benzofuran derivatives exhibit diverse bioactivities:
- Antimicrobial Activity : Sulfinyl and hydroxyl groups enhance interactions with bacterial enzymes .
- Cytotoxicity: The ketone group in 1-(5-Bromo-1-benzofuran-2-yl)ethanone may facilitate covalent binding to cellular targets .
- Solubility and Bioavailability : The hydroxylmethyl group in the target compound improves aqueous solubility, a critical factor for drug development .
Crystallographic and Spectroscopic Data
- Hydrogen Bonding : The hydroxylmethyl group in the target compound forms O-H···O bonds in the crystal lattice, as observed in related structures ().
- Aromatic Stacking : Fully aromatic analogs like 5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran exhibit π-π interactions between phenyl rings, absent in the partially saturated target compound .
- NMR Characterization : ¹H-NMR of analogs shows distinct shifts for -CH₂OH (~δ 3.5–4.0 ppm) versus -COCH₃ (~δ 2.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
